2-(2-phenoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide
Overview
Description
2-(2-phenoxyethoxy)-N-(tetrahydro-2-furanylmethyl)benzamide is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.16270821 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metalloligands and Magnetic Materials
One application of similar benzamide derivatives is in the design of metalloligands for constructing single-molecule magnets (SMMs) and single-chain magnets (SCMs). The study by Costes, Vendier, and Wernsdorfer (2010) explores how ligands, after coordination to copper ions, react with lanthanide salts to form complexes exhibiting magnetic properties. This research indicates the potential of benzamide derivatives in the development of materials with specific magnetic characteristics, which could be useful in data storage technologies (Costes, Vendier, & Wernsdorfer, 2010).
Renewable Chemical Building Blocks
Benzamide derivatives are also explored as renewable building blocks for material science. Trejo-Machin et al. (2017) investigated the use of phloretic acid, a phenolic compound, for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach demonstrates the versatility of benzamide-related compounds in creating bio-based materials with desirable thermal and thermo-mechanical properties, opening pathways towards sustainable material synthesis (Trejo-Machin et al., 2017).
Photophysical Properties and Molecular Electronics
Another research avenue for benzamide analogs involves their photophysical properties. Padalkar et al. (2011) synthesized novel fluorescent derivatives based on benzimidazole, benzoxazole, and benzothiazole, showing that these compounds exhibit excited state intra-molecular proton transfer (ESIPT) with single absorption and dual emission characteristics. Such properties are critical for the development of organic light-emitting diodes (OLEDs) and other molecular electronics, highlighting the potential use of benzamide derivatives in advanced technological applications (Padalkar et al., 2011).
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(2-phenoxyethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-20(21-15-17-9-6-12-23-17)18-10-4-5-11-19(18)25-14-13-24-16-7-2-1-3-8-16/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKRMRCELUAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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